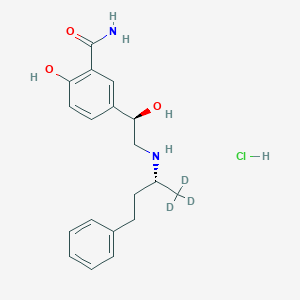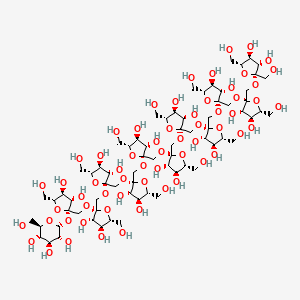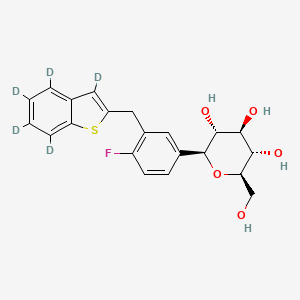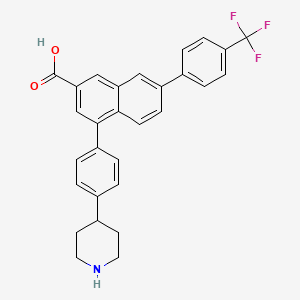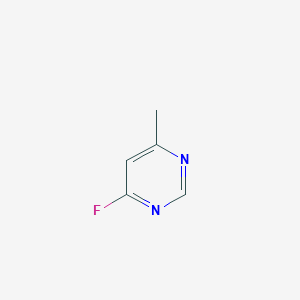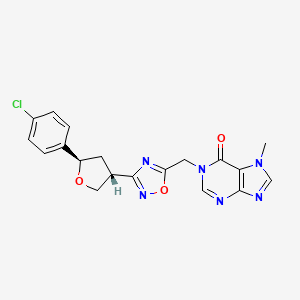
Trpa1-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trpa1-IN-1 es un antagonista selectivo del canal de receptor potencial transitorio anquirina 1 (TRPA1). TRPA1 es un miembro de la familia de canales iónicos de receptor potencial transitorio (TRP), que participan en diversos procesos fisiológicos, incluida la percepción del dolor, la inflamación y la detección de irritantes ambientales. TRPA1 se expresa principalmente en las neuronas sensoriales y desempeña un papel crucial en la mediación del dolor y las respuestas inflamatorias.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de Trpa1-IN-1 implica múltiples pasos, incluida la formación de intermediarios clave y las reacciones de acoplamiento finales. La ruta de síntesis generalmente comienza con materiales de partida disponibles comercialmente, que se someten a una serie de transformaciones químicas como la alquilación, la acilación y la ciclización. Las condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y condiciones específicas de temperatura y presión para lograr el producto deseado.
Métodos de Producción Industrial: La producción industrial de this compound sigue rutas de síntesis similares pero a mayor escala. El proceso se optimiza para obtener un alto rendimiento y pureza, a menudo involucrando técnicas avanzadas como la química de flujo continuo y la síntesis automatizada. Se implementan medidas de control de calidad para garantizar la consistencia y seguridad del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones: Trpa1-IN-1 experimenta varias reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno, a menudo usando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Implica el reemplazo de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos en condiciones específicas.
Reactivos y Condiciones Comunes:
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores.
Sustitución: Nucleófilos como haluros, aminas y electrófilos como haluros de alquilo.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados.
Aplicaciones Científicas De Investigación
Trpa1-IN-1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar el canal TRPA1 y su papel en varias reacciones químicas.
Biología: Ayuda a comprender los roles fisiológicos y patológicos de TRPA1 en las neuronas sensoriales y otros tipos de células.
Medicina: Investigado por sus posibles aplicaciones terapéuticas en el tratamiento del dolor, la inflamación y las enfermedades respiratorias.
Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos dirigidos a TRPA1.
Mecanismo De Acción
Trpa1-IN-1 ejerce sus efectos uniéndose selectivamente al canal TRPA1 e inhibiendo su actividad. Esta inhibición evita la entrada de cationes, como el calcio y el sodio, a la célula, reduciendo así la activación de las vías de señalización aguas abajo involucradas en el dolor y la inflamación. Los objetivos moleculares de this compound incluyen sitios de unión específicos en el canal TRPA1, que son críticos para su activación y función.
Compuestos Similares:
HC-030031: Otro antagonista selectivo de TRPA1 con efectos inhibitorios similares.
A-967079: Un potente y selectivo antagonista de TRPA1 utilizado en varios estudios de investigación.
AP-18: Un antagonista de TRPA1 con una estructura química diferente pero propiedades funcionales similares.
Singularidad de this compound: this compound es único en su alta selectividad y potencia para el canal TRPA1, lo que lo convierte en una valiosa herramienta para estudiar los roles específicos de TRPA1 en varios procesos fisiológicos y patológicos. Su estructura química distinta también proporciona ventajas en términos de estabilidad y biodisponibilidad en comparación con otros antagonistas de TRPA1.
Comparación Con Compuestos Similares
HC-030031: Another selective TRPA1 antagonist with similar inhibitory effects.
A-967079: A potent and selective TRPA1 antagonist used in various research studies.
AP-18: A TRPA1 antagonist with a different chemical structure but similar functional properties.
Uniqueness of Trpa1-IN-1: this compound is unique in its high selectivity and potency for the TRPA1 channel, making it a valuable tool for studying the specific roles of TRPA1 in various physiological and pathological processes. Its distinct chemical structure also provides advantages in terms of stability and bioavailability compared to other TRPA1 antagonists.
Propiedades
Fórmula molecular |
C19H17ClN6O3 |
|---|---|
Peso molecular |
412.8 g/mol |
Nombre IUPAC |
1-[[3-[(3R,5R)-5-(4-chlorophenyl)oxolan-3-yl]-1,2,4-oxadiazol-5-yl]methyl]-7-methylpurin-6-one |
InChI |
InChI=1S/C19H17ClN6O3/c1-25-9-21-18-16(25)19(27)26(10-22-18)7-15-23-17(24-29-15)12-6-14(28-8-12)11-2-4-13(20)5-3-11/h2-5,9-10,12,14H,6-8H2,1H3/t12-,14+/m0/s1 |
Clave InChI |
UGLQOTZNBCEHHB-GXTWGEPZSA-N |
SMILES isomérico |
CN1C=NC2=C1C(=O)N(C=N2)CC3=NC(=NO3)[C@H]4C[C@@H](OC4)C5=CC=C(C=C5)Cl |
SMILES canónico |
CN1C=NC2=C1C(=O)N(C=N2)CC3=NC(=NO3)C4CC(OC4)C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione](/img/structure/B12431050.png)
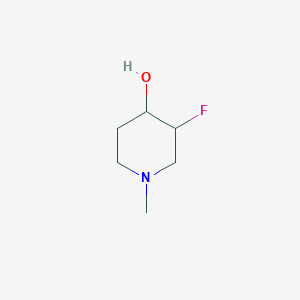
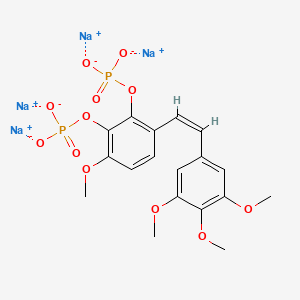
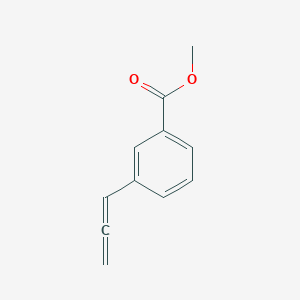
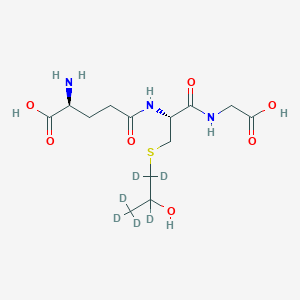
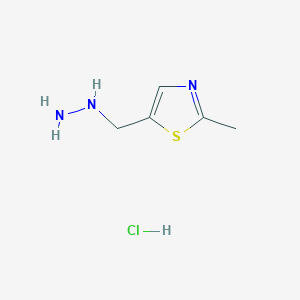
![8-(Piperidin-4-yl)-3-[3-(pyrrolidin-1-yl)benzenesulfonyl]quinoline](/img/structure/B12431097.png)
